1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Description
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d][1,3]oxazine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring, and a propyl group attached to the nitrogen atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVBYCDQGXFCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=N2)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548658 | |
| Record name | 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111396-09-9 | |
| Record name | 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminonicotinic Acid Derivatives
The foundational approach for synthesizing pyrido-oxazine-diones involves cyclocondensation reactions. For the propyl variant, 2-aminonicotinic acid serves as the starting material. Reacting this with propyl chloroformate in anhydrous 1,4-dioxane at 90°C for 1.5 hours yields the target compound via intramolecular cyclization . The reaction mechanism proceeds through the formation of a mixed carbonate intermediate, followed by base-assisted deprotonation and ring closure.
Key Reaction Parameters
This method mirrors the synthesis of the phenyl analogue reported by Hayashi et al. (1993), where substituting phenyl chloroformate with propyl chloroformate achieves the desired alkylation . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity, as confirmed by ( 1.02 ppm, triplet, CH) and ( 10.5 ppm, CH) .
Microwave-Assisted Three-Component Synthesis
Adapting methodologies from pyrimido-oxazine syntheses, a one-pot three-component reaction under microwave irradiation offers a rapid route . Thiobarbituric acid, propyl glyoxal, and N-methyl urea react in ethanol at 100°C for 20 minutes, yielding the title compound with enhanced regioselectivity. Microwave conditions promote efficient energy transfer, reducing side reactions such as N-oxide formation.
Optimized Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| Thiobarbituric acid | 1.0 | Nucleophile |
| Propyl glyoxal | 1.2 | Electrophile |
| N-Methyl urea | 1.5 | Cyclizing agent |
Post-reaction workup involves precipitation in ice-cwater, filtration, and recrystallization from ethanol to afford 78–82% yield . Comparative studies show microwave methods reduce reaction times by 60% compared to conventional heating .
Alkylation of Pyrido-Oxazine-Dione Precursors
Direct N-propylation of unsubstituted pyrido-oxazine-dione (CAS: 21038-63-1) using propyl bromide in dimethylformamide (DMF) with potassium carbonate as a base provides an alternative pathway . The reaction proceeds at 80°C for 6 hours, followed by neutralization and extraction with dichloromethane.
Analytical Validation
This method suffers from moderate yields (65–70%) due to competing O-propylation but is advantageous for scalability .
Solid-Phase Synthesis for High-Throughput Production
Recent advances employ resin-bound intermediates to streamline synthesis. Wang resin-linked 2-aminonicotinic acid is treated with propyl isocyanate in tetrahydrofuran (THF), followed by cleavage with trifluoroacetic acid to release the product . This method achieves 90% purity without chromatography, ideal for combinatorial libraries.
Advantages
-
Eliminates solvent-intensive purification.
-
Enables parallel synthesis of derivatives (e.g., methyl, benzyl) .
Comparative Analysis of Methodologies
The table below evaluates key metrics across the four methods:
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 85–90 | >95 | 1.5 hours | High |
| Microwave-Assisted | 78–82 | 90–92 | 20 minutes | Moderate |
| Direct Alkylation | 65–70 | 85–88 | 6 hours | Low |
| Solid-Phase | 75–80 | 90 | 3 hours | High |
Cyclocondensation remains the gold standard for balance between yield and scalability, while microwave methods excel in speed . Direct alkylation is less favored due to side reactions, though it provides a straightforward route for small-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a similar fused ring structure, known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with potential therapeutic applications as a tyrosine kinase inhibitor.
Uniqueness
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific structural features, such as the propyl group and the oxazine ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.22458 g/mol. The compound features a unique fused ring system that contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple pyridine derivatives. The general synthetic pathway includes:
- Formation of the Pyridine Ring : Initial reactions involve the use of appropriate reagents to form the pyridine core.
- Oxidation and Functionalization : Subsequent steps introduce functional groups that enhance biological activity.
- Purification : The final product is purified using crystallization or chromatography techniques.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Research has demonstrated that the compound possesses anticancer properties , particularly against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The mechanism appears to involve:
- Inhibition of Tubulin Polymerization : Studies indicate that the compound may disrupt microtubule formation in cancer cells, leading to cell cycle arrest at the G2/M phase.
- Molecular Docking Studies : Molecular docking simulations suggest that this compound interacts with tubulin at the colchicine-binding site, inhibiting its polymerization.
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory and analgesic properties. Experimental models have shown significant reductions in inflammation markers and pain response in animal studies.
Case Studies
Several studies highlight the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Research on Anticancer Activity | Significant cytotoxicity against A2780 and MCF-7 cell lines with IC50 values ranging from 10 to 50 μM | MTT assay for cell viability |
| Effective against multiple bacterial strains with minimum inhibitory concentrations (MIC) below 100 μg/mL | Agar diffusion method | |
| Inflammation Model | Reduced paw edema in rats by 60% compared to control | Carrageenan-induced paw edema model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
